molecular formula C7H9NOS B1265910 N-(thiophen-2-ylmethyl)acetamide CAS No. 21403-24-7

N-(thiophen-2-ylmethyl)acetamide

Cat. No. B1265910
CAS RN: 21403-24-7
M. Wt: 155.22 g/mol
InChI Key: BQRIKSCISYLMQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(thiophen-2-ylmethyl)acetamide and its derivatives often involves nucleophilic substitution reactions, condensation, or acylation processes. For example, one approach involves the reaction of thiophene derivatives with acyl chlorides or other activating agents to introduce the acetamide functional group. This method emphasizes the importance of specific reaction conditions and catalysts to achieve the desired product efficiently (Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(thiophen-2-ylmethyl)acetamide has been studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the compound's conformation, bonding interactions, and electronic distribution, which are crucial for understanding its reactivity and properties. A significant aspect of its structure is the potential for hydrogen bonding and pi-pi interactions, which can influence its behavior in complex systems (Şukriye Çakmak et al., 2022).

Chemical Reactions and Properties

N-(Thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including nucleophilic addition, acylation, and condensation reactions. Its chemical properties are significantly influenced by the thiophene ring and acetamide group, enabling it to act as a precursor for synthesizing heterocyclic compounds, ligands, and other functional materials. Its reactivity with different reagents opens avenues for creating a wide range of derivatives with potential biological and industrial applications (M. Duran & Ş. Demirayak, 2012).

Physical Properties Analysis

The physical properties of N-(thiophen-2-ylmethyl)acetamide, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in various fields. These characteristics depend on the molecular structure and intermolecular forces present in the compound. Studies involving crystallography and spectroscopy have provided detailed insights into its phase behavior, solubility in different solvents, and thermal stability (N. Rani et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(thiophen-2-ylmethyl)acetamide, including acidity/basicity, electrophilicity, and nucleophilicity, play a significant role in its reactivity and applications. The electron-donating and withdrawing effects of the thiophene ring and acetamide group influence its interaction with various reagents and substrates. Understanding these properties is essential for predicting reaction outcomes and designing new compounds with desired activities and functions (Jilu Lukose et al., 2015).

Scientific Research Applications

Optoelectronic Properties in Polymer Science

N-(thiophen-2-ylmethyl)acetamide derivatives are utilized in the field of polymer science for their optoelectronic properties. A study by Camurlu and Guven (2015) demonstrated that these derivatives, when used in the synthesis of polythiophenes, exhibit significant optical band gaps and switching times, indicating potential applications in electronic and optoelectronic devices.

Flavoring Substance in Food Industry

In the food industry, specific derivatives of N-(thiophen-2-ylmethyl)acetamide, such as 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, are investigated as flavoring substances. The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) evaluated the safety and application of such substances in food categories, excluding beverages, and found no safety concerns at the estimated levels of dietary exposure (Younes et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

N-(thiophen-2-ylmethyl)acetamide derivatives are also studied for their enzyme inhibitory potentials. Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of thiophen-2-ylmethyl acetamide and assessed their inhibitory effects against various enzymes. Their study highlighted the potential of these compounds as bioactive molecules in pharmaceutical applications, supported by molecular docking studies (Riaz et al., 2020).

Antimicrobial and Antioxidant Activities

Another significant application of N-(thiophen-2-ylmethyl)acetamide derivatives is in the field of antimicrobial and antioxidant research. A novel heterocyclic amide derivative was synthesized and evaluated for its antioxidant and antimicrobial activities, showing significant potential against certain bacterial strains and yeasts, as well as moderate antioxidant activity (Cakmak et al., 2022).

Gene Delivery Applications

In the field of gene delivery, certain cationic polythiophene derivatives, including those incorporating N-(thiophen-2-ylmethyl)acetamide, have been synthesized and explored for their DNA-binding capabilities. These studies suggest potential applications in gene therapy, highlighting the importance of these derivatives in biomedical research (Carreon et al., 2014).

Safety And Hazards

The safety information for “N-(thiophen-2-ylmethyl)acetamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

“N-(thiophen-2-ylmethyl)acetamide” and its derivatives are significant lead compounds that can be used for further structural optimization . They have potential applications in the development of new drugs, particularly due to the wide range of biological activities exhibited by thiophene derivatives .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIKSCISYLMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943963
Record name N-[(Thiophen-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)acetamide

CAS RN

21403-24-7
Record name Acetamide, N-2-thenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Thiophen-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(thiophen-2-yl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of thiophen-2-ylmethanamine (600 mg, 5.30 mmol), DMAP (130 mg, 1.06 mmol, 0.2 equiv) and acetic anhydride (648 mg, 6.36 mmol, 1.2 equiv) in DCM (20 mL) was stirred at room temperature for 2 h. Water was added and the reaction was extracted with EA. The combined organic layers were dried (Na2SO4), filtered. The filtrate was concentrated to afford the compound N-(thiophen-2-ylmethyl)acetamide (745 mg, 91%). LC-MS (m/z)=156 [M+H]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2018 - Wiley Online Library
EFSA was requested to deliver a scientific opinion on the implications for human health of the flavouring substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)…
Number of citations: 12 efsa.onlinelibrary.wiley.com
T Ni, R Li, F Xie, J Zhao, X Huang, M An… - …, 2017 - Wiley Online Library
Based on the structures of the reported compounds G884 [N‐(3‐(pentan‐2‐yloxy)phenyl)nicotinamide], E1210 [3‐(3‐(4‐((pyridin‐2‐yloxy)methyl)benzyl)isoxazol‐5‐yl)pyridin‐2‐amine]…
J Roger, H Doucet - 2010 - Wiley Online Library
The palladium‐catalysed direct 5‐arylation of furan or thiophene derivatives bearing CH 2 NHR substituents (with R = COMe or CO 2 tBu) generally proceeds in good yields by using a …
AM Api, D Belsito, S Biserta… - Food and …, 2020 - ohsu.pure.elsevier.com
RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, CAS Registry Number 1374760-95-8 — Oregon Health & Science University Skip to main …
Number of citations: 6 ohsu.pure.elsevier.com
GS Pedgaonkar, JP Sridevi, VU Jeankumar… - European journal of …, 2014 - Elsevier
InhA, the enoyl acyl carrier protein reductase of Mycobacterium tuberculosis (MTB) is an attractive target for developing novel anti-tubercular agents. Twenty eight 2-(4-oxoquinazolin-3(…
Number of citations: 27 www.sciencedirect.com
GS Pedgaonkar, JP Sridevi, VU Jeankumar… - Bioorganic & medicinal …, 2014 - Elsevier
A series of twenty seven substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed based on our earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl …
Number of citations: 18 www.sciencedirect.com
X Sua, N Vickera, M Trussellea, H Halemb… - Molecular and Cellular …, 2009 - core.ac.uk
11β-Hydroxysteroid dehydrogenases (11β-HSDs) are key enzymes regulating the pre-receptor metabolism of glucocorticoid hormones, which play essential roles in various vital …
Number of citations: 0 core.ac.uk
E Ju Kim - ChemBioChem, 2020 - Wiley Online Library
Modifications of nuclear and cytoplasmic proteins with a single sugar, N‐acetylglucosamine (GlcNAc), play roles in a wide variety of fundamental cellular processes, and aberrant O‐…
X Su, N Vicker, M Trusselle, H Halem, MD Culler… - Molecular and cellular …, 2009 - Elsevier
… 2-Adamantan-1-yl-N-methyl-N-thiophen-2-ylmethyl-acetamide (8). The compound was prepared using general method B to give a white solid in 68% yield. mp 107–109 C; 1 H NMR (…
Number of citations: 27 www.sciencedirect.com
X Su, HA Halem, MP Thomas, C Moutrille… - Bioorganic & medicinal …, 2012 - Elsevier
The modulation of 11β-HSD1 activity with selective inhibitors has beneficial effects on various metabolic disorders including insulin resistance, dyslipidemia and obesity. Here we report …
Number of citations: 15 www.sciencedirect.com

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